2,4-Dimethoxythieno[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-11-7-6-5(3-4-13-6)9-8(10-7)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQHVGIQCWHGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1SC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2,4 Dimethoxythieno 3,2 D Pyrimidine
Regiospecific Synthetic Routes to 2,4-Dimethoxythieno[3,2-d]pyrimidine
The synthesis of this compound is a multi-step process that requires precise control to achieve the desired regiochemistry. The strategy hinges on the initial construction of the fused bicyclic core, followed by the specific placement of the methoxy (B1213986) groups.
Cyclization Reactions for Thieno[3,2-d]pyrimidine (B1254671) Core Synthesis
The foundational step in synthesizing the target compound is the construction of the thieno[3,2-d]pyrimidine core. A common and effective method begins with a suitably substituted thiophene (B33073) precursor. For instance, a reaction pathway can start from methyl thioglycolate, which is reacted with a substituted acetophenone (B1666503) in the presence of sodium methylate to afford a methyl 3-aminothiophene-2-carboxylate derivative. nih.gov This aminothiophene is a versatile intermediate for building the fused pyrimidine (B1678525) ring.
Another established route involves the cyclocondensation of a 3-aminothiophene-2-carboxamide (B122380) with an appropriate one-carbon synthon. The choice of cyclizing agent is crucial for the formation of the pyrimidine ring. This intramolecular cyclization effectively establishes the core bicyclic structure required for further functionalization. researchgate.net
Strategic Introduction of Methoxy Functionalities at C2 and C4 Positions
The introduction of methoxy groups at the C2 and C4 positions is typically achieved via nucleophilic aromatic substitution (SNAr) on a highly reactive precursor. The most common precursor for this transformation is 2,4-dichlorothieno[3,2-d]pyrimidine (B33283). chemicalbook.comchemicalbook.com The chlorine atoms at the C2 and C4 positions are excellent leaving groups, readily displaced by nucleophiles.
The reaction is carried out using a strong base like sodium methoxide (B1231860) (NaOMe), prepared by dissolving sodium metal in anhydrous methanol. nih.gov The methoxide ion acts as the nucleophile, attacking the electron-deficient carbon atoms of the pyrimidine ring and displacing the chloride ions. This reaction is generally high-yielding and provides a direct route to the desired 2,4-dimethoxy product. The process involves a sequential substitution, with the C4 position often being more reactive than the C2 position. nih.gov
Precursor Development and Optimization (e.g., from 2,4-dichlorothieno[3,2-d]pyrimidine)
The synthesis of the key intermediate, 2,4-dichlorothieno[3,2-d]pyrimidine, is critical and has been optimized for efficiency and yield. chemicalbook.com A prevalent method starts with the corresponding thieno[3,2-d]pyrimidine-2,4-dione (also known as thieno[3,2-d]pyrimidine-2,4-diol). chemicalbook.comchemicalbook.com
This dione (B5365651) is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diisopropylethylamine or a catalyst like N,N-dimethylformamide (DMF). chemicalbook.comchemicalbook.com The reaction mixture is typically heated to reflux to drive the conversion. chemicalbook.com Upon completion, the excess POCl₃ is removed under reduced pressure, and the crude product is purified to yield 2,4-dichlorothieno[3,2-d]pyrimidine as a solid, which serves as the immediate precursor for the dimethoxy derivative. chemicalbook.com
| Precursor Development | Reagents and Conditions | Outcome | Reference |
| Thieno[3,2-d]pyrimidine-2,4-dione to Dichloro-form | POCl₃, N,N-diisopropylethylamine, reflux for 2 hours | 2,4-Dichlorothieno[3,2-d]pyrimidine | chemicalbook.com |
| Thieno[3,2-d]pyrimidine-2,4-diol to Dichloro-form | POCl₃, DMF, heated at 120°C for 3 hours | 2,4-Dichlorothieno[3,2-d]pyrimidine | chemicalbook.com |
| Dichloro-form to Dimethoxy-form | Sodium methoxide (from Na in Methanol), 60°C | This compound | nih.gov |
Derivatization and Functionalization Strategies for this compound Analogs
While this compound is a stable compound, its core structure allows for further functionalization. Moreover, its precursor, 2,4-dichlorothieno[3,2-d]pyrimidine, is a versatile platform for creating a wide array of analogs through substitution reactions. nih.gov
Electrophilic Aromatic Substitution on the Thiophene Moiety (e.g., Halogenation)
The thiophene ring within the thieno[3,2-d]pyrimidine system is susceptible to electrophilic aromatic substitution. The electron-donating nature of the two methoxy groups on the pyrimidine ring can influence the reactivity of the fused thiophene moiety. Reactions such as halogenation, nitration, or Friedel-Crafts acylation can potentially be directed to the available positions on the thiophene ring (C6 or C7).
Studies on related thieno[2,3-d]pyrimidin-4-ones have shown that electrophilic substitution, such as nitration, can occur on the thiophene ring. journalcsij.comjournalcsij.com In some cases, this can proceed via an electrophilic ipso-substitution, where an existing substituent on the thiophene ring is replaced by the electrophile (e.g., a nitro group). journalcsij.comjournalcsij.com This indicates that the thiophene portion of the scaffold is reactive and can be a site for introducing further chemical diversity.
Nucleophilic Aromatic Substitution at Reactive Centers
The primary strategy for creating analogs of this compound involves leveraging the high reactivity of its precursor, 2,4-dichlorothieno[3,2-d]pyrimidine, towards nucleophiles. nih.gov The two chlorine atoms can be substituted sequentially or simultaneously by a variety of nucleophiles, including amines, thiols, and alcohols. nih.govnih.govmdpi.com
The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for regioselective derivatization. nih.gov By carefully controlling reaction conditions, one can first substitute the C4-chloro group with one nucleophile and then substitute the C2-chloro group with a different one. This sequential SNAr approach has been used to synthesize extensive libraries of thieno[3,2-d]pyrimidine derivatives with diverse functionalities for biological screening. nih.gov
| Reaction Type | Nucleophile Examples | Position(s) | Strategy | Reference |
| Nucleophilic Aromatic Substitution | Secondary Amines (e.g., N-methylpiperazine, morpholine) | C2 and/or C4 | Synthesis of diverse amino-substituted thieno[3,2-d]pyrimidine derivatives | nih.govnih.gov |
| Nucleophilic Aromatic Substitution | Phenols, Thiophenols | C4 | Introduction of aryl ether or thioether linkages | nih.govmdpi.com |
| Nucleophilic Aromatic Substitution | Alcohols (e.g., Methanol, Ethanol) | C2 and C4 | Formation of dialkoxy derivatives like the title compound | nih.gov |
| Palladium-Catalyzed Coupling | Aryl and Heteroaryl Boronic Acids (Suzuki Reaction) | C2 and/or C4 | Creation of C-C bonds to introduce aryl or heteroaryl groups | nih.gov |
This strategic functionalization allows for the fine-tuning of the molecule's properties, which is a cornerstone of modern drug discovery and materials science.
Cross-Coupling Methodologies for C-C Bond Formation (e.g., Heck Coupling)
Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the thieno[3,2-d]pyrimidine nucleus. While the Heck reaction represents a classic example of such transformations, the Suzuki-Miyaura coupling has been more extensively applied to this specific heterocyclic system, primarily utilizing the highly reactive 2,4-dichlorothieno[3,2-d]pyrimidine intermediate.
The Suzuki-Miyaura reaction facilitates the coupling of aryl and heteroaryl boronic acids to the thienopyrimidine core. Research has shown that in dihalogenated pyrimidine systems, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling than the C2 position. mdpi.com This regioselectivity allows for a controlled, stepwise functionalization of the scaffold. For instance, a Suzuki reaction on 2,4-dichlorothieno[3,2-d]pyrimidine can be performed to selectively introduce an aryl group at the C4 position while leaving the C2-chloride available for subsequent transformations. nih.govuaeu.ac.ae
A typical procedure involves reacting the chlorinated thienopyrimidine with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water. nih.govnih.gov These reactions can be further optimized using microwave irradiation to reduce reaction times and improve yields. mdpi.com Following the initial coupling at C4, a second Suzuki reaction can be performed under different conditions to install a different group at the C2 position, leading to the synthesis of diverse di-aryl thienopyrimidine derivatives. nih.govresearchgate.net
Strategic Modification of the Methoxy Groups for Novel Analogs
The synthesis of this compound is typically achieved by the nucleophilic substitution of 2,4-dichlorothieno[3,2-d]pyrimidine with sodium methoxide. However, the true synthetic value of the dichloro precursor lies in its ability to react with a wide range of nucleophiles to generate a diverse library of analogs at the C2 and C4 positions. chemicalbook.comnih.gov This strategy is a cornerstone for creating novel derivatives with varied biological activities. nih.gov
The two chlorine atoms on the pyrimidine ring exhibit different levels of reactivity towards nucleophilic aromatic substitution (SNAr). The C4-chloro group is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2-chloro group. This differential reactivity allows for selective, stepwise substitution. By carefully controlling reaction conditions, such as temperature and stoichiometry, a nucleophile can be directed primarily to the C4 position. nih.gov
A vast number of nucleophiles have been employed for this purpose.
Amines: Reaction with primary and secondary amines (aliphatic and aromatic) introduces diverse amino substituents. researchgate.net
Alkoxides and Phenoxides: Treatment with sodium alkoxides (e.g., methoxide, ethoxide) or phenoxides yields the corresponding ether analogs. nih.gov
Thiols: Thiolates can displace the chlorine atoms to form thioethers.
This stepwise approach is exemplified by first reacting 2,4-dichlorothieno[3,2-d]pyrimidine with a secondary amine to yield a 4-amino-2-chloro intermediate. nih.gov This intermediate can then be subjected to a second, distinct transformation, such as a Suzuki coupling or another nucleophilic substitution at the C2 position, thereby maximizing molecular diversity from a single precursor. nih.govuaeu.ac.ae
Ring Annulation and Fusion Reactions (e.g., C-nucleosides)
Building upon the thieno[3,2-d]pyrimidine core through ring annulation or fusion reactions creates more complex, polycyclic heterocyclic systems. A particularly significant application in this area is the synthesis of C-nucleosides, where the thieno[3,2-d]pyrimidine moiety acts as an isostere of a natural purine (B94841) base, connected to a sugar ring via a stable C-C bond instead of the more labile C-N glycosidic bond.
The synthesis of C-nucleosides often involves the coupling of a metalated heterocycle with a protected sugar derivative. For instance, a lithiated thieno[3,2-d]pyrimidine can be generated and reacted with a protected ribonolactone. Subsequent chemical reduction and deprotection steps yield the final C-nucleoside. This approach has been used to create a thieno[3,2-d]pyrimidine C-nucleoside isostere of inosine. acs.org
Another strategy involves synthesizing the thieno[3,2-d]pyrimidine C-nucleosides from a halogenated precursor. nih.gov This method leverages the reactivity of the halogenated positions for coupling with a suitable sugar component, followed by further modifications to achieve the target nucleoside analog. These synthetic endeavors are crucial for developing novel therapeutic agents, as C-nucleosides often exhibit enhanced metabolic stability and unique biological profiles compared to their N-nucleoside counterparts.
Advanced Molecular Characterization and Structural Analysis of 2,4 Dimethoxythieno 3,2 D Pyrimidine Derivatives
Spectroscopic Analysis Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic methods are fundamental in the elucidation of the chemical structure of 2,4-dimethoxythieno[3,2-d]pyrimidine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For thieno[3,2-d]pyrimidine (B1254671) derivatives, ¹H and ¹³C NMR spectroscopy are routinely used to confirm their structure.
In a series of synthesized N-benzylthieno[3,2-d]pyrimidin-2-amine derivatives, the chemical shifts of the pyrimidine (B1678525) and thiophene (B33073) protons were observed in specific regions of the ¹H NMR spectrum. For instance, the pyrimidine H-4 proton typically appears as a singlet around δ 8.9 ppm, while the thiophene protons present as doublets. nih.gov For a 2-(N-acetyl-N-benzylamino)thieno[3,2-d]pyrimidine derivative, the ¹³C NMR spectrum showed characteristic signals for the pyrimidine C-2 and C-4 carbons at δ 158.4 ppm and 155.6 ppm, respectively. researchgate.net
Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In the study of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which share the pyrimidine ring, characteristic C=O stretching bands are observed in the region of 1690-1752 cm⁻¹. nih.gov For thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are isomeric to the compounds of interest, the C=O group is confirmed by an IR absorption band around 1670 cm⁻¹. nih.gov For this compound, one would expect to see characteristic C-O stretching vibrations for the methoxy (B1213986) groups, in addition to the aromatic C=C and C=N stretching frequencies of the fused heterocyclic core.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a compound with high accuracy. For instance, various thieno[3,2-d]pyrimidine derivatives have been characterized by HRMS to confirm their calculated molecular formulas. nih.gov The fragmentation patterns observed in the mass spectra of pyrimidinethiones and related fused pyrimidines show characteristic losses of functional groups followed by the decomposition of the heterocyclic rings, providing valuable structural information. researchgate.netrsc.org For this compound, the molecular ion peak would be expected, followed by fragmentation involving the loss of methyl or methoxy groups.
Interactive Data Table: Spectroscopic Data for a Representative Thieno[3,2-d]pyrimidine Derivative
Below is a table summarizing the spectroscopic data for 2-(N-Acetyl-N-benzylamino)thieno[3,2-d]pyrimidine, a representative derivative of the core structure of interest. researchgate.net
| Technique | Observed Data |
| ¹H NMR (δ ppm) | 8.94 (s, 1H, Pyrimidine H-4), 7.86 (d, J=5.2 Hz, 1H, Thiophene H), 7.35-7.28 (m, 5H, Benzyl H), 5.18 (s, 2H, NCH₂), 2.15 (s, 3H, COCH₃) |
| ¹³C NMR (δ ppm) | 171.2 (C=O), 158.4 (Pyrimidine C-2), 155.6 (Pyrimidine C-4), 137.8 (Benzyl C), 128.6, 128.2, 127.4 (Benzyl C), 125.8 (Thiophene C), 124.2 (Thiophene C), 52.4 (NCH₂), 22.8 (CH₃) |
| FTIR (cm⁻¹) | 3065 (Aromatic C-H), 1685 (C=O), 1580 (C=N), 1250 (C-N) |
| Mass Spec. (m/z) | Calculated for C₁₇H₁₅N₃OS: 309.0987, Found: 309.0991 [M+H]⁺ |
X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation
While a crystal structure for a this compound derivative is not available in the reviewed literature, studies on the isomeric thieno[2,3-d]pyrimidine (B153573) system highlight the utility of this technique. For instance, the crystal structure analysis of novel thieno[2,3-d]pyrimidine derivatives has been used to describe hydrogen bonding patterns and the molecular arrangement within the crystal lattice. rsc.org In another study, the X-ray crystal structure of a GDC-0941 analog, a thieno[2,3-d]pyrimidine-based PI3K inhibitor, co-crystallized with its target enzyme, provided insights into its binding mode. nih.gov These examples underscore the importance of X-ray crystallography in elucidating the detailed structural features of thienopyrimidine derivatives.
For a this compound derivative, an X-ray crystal structure would definitively establish the planarity of the fused ring system and the orientation of the methoxy substituents relative to the core. This information is vital for computational modeling and understanding intermolecular interactions.
Conformational Analysis and Molecular Flexibility Assessments
The conformational flexibility of a molecule can significantly influence its biological activity by affecting its ability to bind to a receptor or enzyme. Conformational analysis of thieno[3,2-d]pyrimidine derivatives is therefore an important aspect of their molecular characterization.
Studies on conformationally restricted thieno[3,2-d]pyrimidines have been conducted to improve their biological activity as enzyme inhibitors. By locking the conformation of otherwise flexible parent molecules, researchers can identify the biologically active conformer. This approach involves designing and synthesizing rigid analogs where certain bonds are incorporated into a new ring system.
For this compound derivatives, the primary points of flexibility would be the rotation of the methoxy groups around the C-O bonds. While the fused thieno[3,2-d]pyrimidine core is largely planar and rigid, the orientation of the methoxy substituents can vary. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the conformational landscape of these molecules and identify low-energy conformers. This information, combined with experimental data from techniques like NMR spectroscopy (e.g., through-space correlations in NOESY experiments), can provide a comprehensive understanding of the preferred conformations and the degree of molecular flexibility.
Structure Activity Relationship Sar and Structural Determinants of Biological Function for Thieno 3,2 D Pyrimidine Scaffolds
Elucidating the Influence of 2,4-Dimethoxy Substitution on Biological Activities
While direct and extensive research specifically detailing the biological impact of 2,4-dimethoxy substitution on the thieno[3,2-d]pyrimidine (B1254671) core is not widely published, we can infer its likely influence based on the known electronic and steric properties of methoxy (B1213986) groups and SAR studies of related analogs. The methoxy group is an electron-donating group through resonance and can also act as a hydrogen bond acceptor.
The introduction of methoxy groups at the C2 and C4 positions of the pyrimidine (B1678525) ring is expected to significantly modulate the electronic distribution of the entire heterocyclic system. This alteration in electron density can affect the binding affinity of the molecule to its biological targets. For instance, in the context of kinase inhibition, where hydrogen bonding interactions with the hinge region of the kinase are often crucial, the oxygen atoms of the methoxy groups could potentially form hydrogen bonds with amino acid residues in the ATP-binding pocket.
In contrast to the widely studied 2,4-dichloro and 2,4-diamino thieno[3,2-d]pyrimidines, the 2,4-dimethoxy substitution offers a different electronic and steric profile. Dichloro derivatives serve as versatile synthetic intermediates, with the chlorine atoms acting as leaving groups for the introduction of various nucleophiles. nih.gov Diamino substitutions, on the other hand, can act as hydrogen bond donors and significantly increase the polarity of the molecule. The 2,4-dimethoxy analog would have intermediate polarity and would primarily function as a hydrogen bond acceptor. The biological implications of these differences would be target-dependent. For example, if a hydrogen bond donor is required for optimal binding to a specific enzyme, the 2,4-dimethoxy analog may exhibit weaker activity compared to a 2,4-diamino analog. Conversely, if a hydrogen bond acceptor is favored, the dimethoxy substitution could enhance potency.
Impact of Peripheral Substituents on the Thienopyrimidine Core for Modulating Biological Effects
The biological activity of the thieno[3,2-d]pyrimidine scaffold can be finely tuned by the introduction of various substituents at different positions on the thiophene (B33073) and pyrimidine rings.
Substitutions at the C2 and C4 positions: As discussed, these positions are critical for modulating activity. Studies on various thieno[2,3-d]pyrimidines have shown that small amine substituents at the C2 position are important for some biological activities, and their removal or replacement with larger groups can alter target selectivity. researchgate.net At the C4 position, a chlorine atom has been found to be necessary for the antiproliferative activity of certain halogenated thieno[3,2-d]pyrimidines. nih.gov The introduction of different amines at this position has also been a common strategy to explore SAR. nih.gov
Substitutions on the Thiophene Ring (C5, C6, and C7 positions): Modifications on the thiophene ring also play a significant role in determining the biological profile. For instance, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, the presence of a phenyl group at the C5 or C6 position was associated with high FGFR1 inhibitory potency. researchgate.net In another study on thieno[3,2-d]pyrimidine derivatives as Janus Kinase 1 (JAK1) inhibitors, modifications at the C7 position were explored to enhance potency and selectivity. nih.gov
The following table summarizes the impact of various substituents on the biological activity of the thienopyrimidine core based on findings from different studies.
| Position of Substitution | Substituent | Biological Activity | Reference Compound/Study |
| C2 | Small amines | Important for PDE4 inhibitory activity | Thieno[2,3-d]pyrimidines as B-Raf inhibitors researchgate.net |
| C4 | Chlorine | Necessary for antiproliferative activity | Halogenated thieno[3,2-d]pyrimidines nih.gov |
| C4 | Phenylurea with lipophilic meta or para substituents | Significant improvement in Tie-2 inhibitory potency | Thieno[2,3-d]pyrimidines as Tie-2 inhibitors researchgate.net |
| C5/C6 | Phenyl group | High FGFR1 inhibitory potency | Thieno[2,3-d]pyrimidines as FGFR1 inhibitors researchgate.net |
| C7 | Various aryl and heteroaryl groups | Modulation of h-NTPDase inhibition | Thieno[3,2-d]pyrimidine derivatives as h-NTPDase inhibitors nih.gov |
Comparative SAR Analysis with Isomeric Thienopyrimidines and Related Fused Heterocycles (e.g., pyrrolo[3,2-d]pyrimidines)
The biological activity of fused pyrimidine systems is highly dependent on the nature of the fused five-membered ring. A comparative analysis of thieno[3,2-d]pyrimidines with their isomeric counterparts (e.g., thieno[2,3-d]pyrimidines) and bioisosteric analogs like pyrrolo[3,2-d]pyrimidines reveals important SAR insights.
Thieno[3,2-d]pyrimidines vs. Pyrrolo[3,2-d]pyrimidines: The replacement of the sulfur atom in the thiophene ring with a nitrogen atom to form a pyrrolo[3,2-d]pyrimidine can have a profound impact on biological activity. A direct comparison of 2,4-dichloro-thienopyrimidine and 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine against L1210 leukemia cells showed that the thieno-analog was significantly more cytotoxic (CC50 of 0.32 µM) than the pyrrolo-analog (cytotoxicity of 6.0 µM). nih.gov This suggests that for this particular biological endpoint, the sulfur-containing ring is favored. The nitrogen atom in the pyrrole (B145914) ring introduces a hydrogen bond donor capability at the N5 position, which can be a key site for metabolic modification or for interaction with the biological target. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a prominent heterocyclic system in many kinase inhibitors. nih.gov
The following table provides a comparative overview of the biological activities of these different heterocyclic scaffolds.
| Scaffold | Key Structural Feature | Notable Biological Activities |
| Thieno[3,2-d]pyrimidine | Fused thiophene and pyrimidine rings | Kinase inhibition (e.g., JAK1), antiproliferative, h-NTPDase inhibition nih.govnih.govnih.gov |
| Thieno[2,3-d]pyrimidine | Isomeric fused thiophene and pyrimidine rings | Kinase inhibition (e.g., FGFR1, Tie-2), anticancer researchgate.netnih.gov |
| Pyrrolo[3,2-d]pyrimidine | Fused pyrrole and pyrimidine rings (bioisostere of thieno[3,2-d]pyrimidine) | Antiproliferative nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Fused pyrrole and pyrimidine rings (7-deazapurine) | Kinase inhibition (e.g., EGFR, Her2, VEGFR2, CDK2), anticancer nih.gov |
Rationalizing Activity Based on Specific Molecular Features and Interactions
The biological activity of thieno[3,2-d]pyrimidine derivatives can be rationalized by considering their specific molecular features and their predicted or experimentally determined interactions with biological macromolecules. Molecular modeling and docking studies are invaluable tools in this regard, providing insights into the binding modes of these inhibitors.
For thieno[3,2-d]pyrimidine-based kinase inhibitors, the pyrimidine ring often serves as a scaffold for mimicking the adenine (B156593) base of ATP, forming key hydrogen bonds with the hinge region of the kinase domain. The substituents at the C2 and C4 positions can then project into the hydrophobic regions or towards the solvent-exposed areas of the ATP-binding pocket, influencing both potency and selectivity.
In the case of 2,4-dimethoxythieno[3,2-d]pyrimidine, the methoxy groups would be expected to influence the binding mode in several ways:
Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming interactions with backbone amides in the hinge region of a kinase or other polar residues in a binding site.
Electronic Effects: The electron-donating nature of the methoxy groups can enhance the hydrogen bond accepting capacity of the pyrimidine nitrogens, potentially strengthening interactions with the hinge region.
Mechanistic and Target Oriented Biological Investigations of 2,4 Dimethoxythieno 3,2 D Pyrimidine and Its Analogs
Enzyme Inhibition and Modulation Studies
Extensive searches of scientific literature and databases have revealed a notable absence of specific studies on the direct enzyme inhibition and modulation activities of 2,4-Dimethoxythieno[3,2-d]pyrimidine. While the broader class of thieno[3,2-d]pyrimidines has been investigated for various biological activities, specific data for the 2,4-dimethoxy substituted analog remains unavailable in the public domain.
Kinase Enzyme Inhibition (e.g., EGFR, PI3K, PAK1, JAK, FLT, CHK, Aurora, VEGFR-2)
There is no publicly available research that specifically details the inhibitory activity of this compound against the specified kinase enzymes, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), p21-activated kinase 1 (PAK1), Janus kinase (JAK), FMS-like tyrosine kinase 3 (FLT3), Checkpoint kinase (CHK), Aurora kinases, or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
A study on halogenated thieno[3,2-d]pyrimidines, which are different compounds, screened them against a panel of twenty kinases and found them to be inactive, suggesting that their biological effects may occur through other mechanisms. nih.gov However, these findings cannot be directly extrapolated to this compound.
Phosphodiesterase Inhibition
No specific studies have been found in the available scientific literature that investigate or report on the phosphodiesterase (PDE) inhibitory activity of this compound.
Dihydrofolate Reductase Inhibition
There is no available data from scientific research to indicate that this compound has been evaluated as an inhibitor of Dihydrofolate Reductase (DHFR).
Lysine Specific Demethylase (LSD1) Inhibition
Scientific literature lacks any specific investigation into the inhibitory effects of this compound on Lysine Specific Demethylase 1 (LSD1).
Cellular Pathway Interrogation
Similar to the enzyme inhibition studies, there is a lack of specific research on the effects of this compound on cellular pathways.
Apoptosis Induction Mechanisms
No published studies were identified that specifically examine the mechanisms of apoptosis induction by this compound. While some related halogenated thieno[3,2-d]pyrimidine (B1254671) compounds have been shown to induce apoptosis in leukemia cell lines, these findings are not directly applicable to the 2,4-dimethoxy analog. nih.gov
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed scientific literature, no data tables for enzyme inhibition or apoptosis induction can be generated.
Cell Cycle Regulation and Perturbation Analysis
Studies on the halogenated thieno[3,2-d]pyrimidine intermediates, including analogs of this compound, have revealed their capacity to induce apoptosis independently of the cell cycle. nih.gov Flow cytometry analysis of L1210 cells treated with these compounds has provided insights into their effects on cell cycle distribution. nih.gov For instance, treatment with 7-Bromo-2,4-dimethoxythieno[3,2-d]pyrimidine, a related analog, has been a subject of such cell cycle analyses. nih.gov These investigations help to elucidate the mechanisms by which these compounds exert their antiproliferative effects.
Antiproliferative Efficacy against Select Cancer Cell Lines (in vitro)
Halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative properties against several cancer cell lines. nih.gov The cytotoxic activity of these compounds has been evaluated against murine lymphocytic leukemia (L1210), acute lymphoblastic leukemia (CCRF-CEM), and human cervical adenocarcinoma (HeLa) cell lines. nih.gov A structure-activity relationship (SAR) study of a series of thieno[3,2-d]pyrimidine analogues has been conducted to identify the core functional groups responsible for their biological activity. nih.gov
Table 1: Antiproliferative Activity of Selected Thieno[3,2-d]pyrimidine Analogs
| Compound | Target Cancer Cell Line | Observed Effect |
|---|---|---|
| Halogenated thieno[3,2-d]pyrimidines | L1210 (murine lymphocytic leukemia) | Inhibition of cell proliferation |
| Halogenated thieno[3,2-d]pyrimidines | CCRF-CEM (acute lymphoblastic leukemia) | Inhibition of cell proliferation |
| Halogenated thieno[3,2-d]pyrimidines | HeLa (human cervical adenocarcinoma) | Inhibition of cell proliferation |
Antimicrobial Efficacy Against Diverse Pathogens
In addition to their anticancer properties, thieno[3,2-d]pyrimidine derivatives have been evaluated for their antimicrobial activity. nih.gov Notably, certain analogs have shown selective inhibition of clinical strains of Cryptococcus neoformans, an encapsulated yeast that can cause severe infections. nih.gov This highlights the potential of the thieno[3,2-d]pyrimidine scaffold in the development of novel antifungal agents.
Investigation of Other Biological Activities
The biological evaluation of the thieno[3,2-d]pyrimidine core structure extends beyond anticancer and antimicrobial activities. While specific investigations into the anti-inflammatory, CNS protective, antidiabetic, anthelmintic, and antioxidant activities of this compound itself are not extensively detailed in the provided context, the broad screening of key intermediates suggests a wider potential for biological activity. The versatility of the thieno[3,2-d]pyrimidine scaffold encourages further exploration into these and other therapeutic areas.
Molecular Target Engagement and Receptor Binding Profiling
To understand the mechanism behind the observed antiproliferative activity, key halogenated thieno[3,2-d]pyrimidine intermediates were screened against a panel of twenty kinases. nih.gov Surprisingly, these compounds did not exhibit inhibitory activity against any of the tested kinases, suggesting that their anticancer effects may be mediated through other, non-kinase-related mechanisms. nih.gov This finding opens up new avenues for research into the specific molecular targets of this class of compounds. The synthesis of related structures, such as 2,4-dichloropyrrolo[3,2-d]pyrimidine, was undertaken to evaluate the influence of the fused five-membered ring's heteroatoms (sulfur vs. nitrogen) on biological activity, further contributing to the understanding of their molecular interactions. nih.gov
Computational Chemistry and Chemoinformatics in 2,4 Dimethoxythieno 3,2 D Pyrimidine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and mode of interaction. In the context of 2,4-dimethoxythieno[3,2-d]pyrimidine and its analogs, docking simulations have been instrumental in elucidating their potential mechanisms of action against various biological targets.
Derivatives of the parent thieno[3,2-d]pyrimidine (B1254671) scaffold have been extensively studied using molecular docking to explore their inhibitory potential against a range of enzymes. For instance, docking studies on benzothieno[3,2-d]pyrimidine derivatives have been conducted to understand their interactions with the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. These simulations have helped to identify key interactions responsible for the observed anti-inflammatory properties.
In the realm of cancer research, molecular docking has been employed to investigate the binding of thieno[3,2-d]pyrimidine derivatives to various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Studies have focused on targets such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), revealing how modifications to the thieno[3,2-d]pyrimidine core can influence binding affinity and selectivity. For example, docking simulations of newly synthesized thieno[2,3-d] theaspd.comnih.govekb.egtriazolo[1,5-a]pyrimidines into the active sites of EGFR and PI3K have provided insights into their potential anticancer mechanisms nih.gov.
The following table summarizes representative molecular docking studies on thieno[3,2-d]pyrimidine derivatives, highlighting the diversity of biological targets and the insights gained.
| Derivative Class | Target Protein | Key Findings |
| Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives | Cyclooxygenase-2 (COX-2) | The SO2NH2 pharmacophore is positioned in the secondary pocket of the COX-2 active site, with key hydrogen bonding interactions contributing to inhibitory activity nih.gov. |
| Thieno[3,2-d]pyrimidine-based derivatives | Epidermal Growth Factor Receptor (EGFR) | Docking studies supported the in vitro findings of EGFR inhibition, providing a rationale for the observed antiproliferative activity in breast cancer cell lines nih.gov. |
| Thieno[3,2-d]pyrimidine-based derivatives | Aromatase (ARO) | Molecular docking simulations helped to elucidate the binding modes of derivatives within the aromatase active site, correlating with their potential as anti-breast cancer agents nih.gov. |
| Thieno[2,3-d] theaspd.comnih.govekb.egtriazolo[1,5-a]pyrimidines | Phosphoinositide 3-kinase (PI3K) | In silico docking studies were used to predict the binding interactions and guide the design of potent anticancer agents targeting PI3K nih.gov. |
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations can provide valuable information on its geometry, electronic properties, and reactivity, which are crucial for understanding its chemical behavior and biological activity.
DFT studies on related pyrimidine (B1678525) derivatives have demonstrated the utility of this approach. For example, calculations on 2-amino-4,6-dimethyl pyrimidine using the B3LYP method have shown good agreement between the optimized geometrical parameters and experimental data nih.gov. Such studies allow for the prediction of various molecular properties, including:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability dergipark.org.tr. For this compound, the electron-donating methoxy (B1213986) groups at the 2 and 4 positions would be expected to raise the HOMO energy level, potentially influencing its interaction with biological targets.
Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For the thieno[3,2-d]pyrimidine scaffold, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them susceptible to electrophilic attack and hydrogen bond formation.
Reactivity Descriptors: DFT calculations can be used to determine various chemical reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and softness. These parameters help in quantifying the reactivity and stability of the molecule dergipark.org.tr.
While specific DFT studies on this compound are not extensively reported, the principles derived from studies on similar heterocyclic systems are directly applicable and can guide the rational design of new derivatives with tailored electronic properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and biomolecular complexes over time. For this compound and its derivatives, MD simulations offer a means to assess the stability of ligand-receptor complexes predicted by molecular docking and to explore conformational changes that may occur upon binding.
In the study of thieno[2,3-d]pyrimidine (B153573) derivatives as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, MD simulations were performed to validate the docking results and to understand the dynamic stability of the ligand-protein interactions scielo.br. These simulations can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site.
Key Interactions: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor throughout the simulation.
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a more realistic picture of the binding event.
Another application of MD simulations in the context of thienopyrimidine research is in the calculation of binding free energies using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. This technique was used to correlate the calculated binding free energy of thieno[2,3-d]pyrimidine derivatives with their observed cytotoxic effects ekb.eg.
The following table outlines the application of MD simulations in the study of thienopyrimidine derivatives.
| Derivative Class | Target Protein | Simulation Details | Key Insights |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | MD simulations were performed to investigate the dynamic behavior of the ligand-protein complex. | Confirmed the stability of the binding mode predicted by docking and highlighted key interactions crucial for inhibitory activity scielo.br. |
| Thieno[2,3-d]pyrimidine derivatives | Not specified (cytotoxicity study) | MD simulations followed by MM-GBSA calculations. | A correlation was found between the calculated free binding energy and the cytotoxic effect of the compounds ekb.eg. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatics technique that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the this compound scaffold, QSAR studies can be instrumental in predicting the biological activity of novel derivatives and in guiding the design of more potent compounds.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thieno[3,2-d]pyrimidine derivatives. These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for biological activity.
A notable example is the 3D-QSAR study on a series of thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE IV) inhibitors. Both CoMFA and CoMSIA models provided statistically significant correlations and predictive power, offering valuable insights for the design of more potent inhibitors theaspd.com. Similarly, a computational study on thieno[3,2-d]pyrimidin-4(3H)-one derivatives as phosphodiesterase type 7 (PDE7) inhibitors utilized CoMFA and CoMSIA to elucidate the pharmacophoric features responsible for their potency and selectivity ekb.eg.
The key parameters from a representative 3D-QSAR study on thieno[3,2-d]pyrimidine derivatives are presented in the table below.
| QSAR Method | Target | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Predictive r² |
| CoMFA | PDE IV | Not specified | Statistically valid model | Good predictive power |
| CoMSIA | PDE IV | Not specified | Statistically valid model | Good predictive power |
| CoMFA | PDE7 | Statistically robust | Statistically robust | Allowed prediction of potency and selectivity |
| CoMSIA | PDE7 | Statistically robust | Statistically robust | Allowed prediction of potency and selectivity |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Drug-Likeness Assessment
In silico ADME profiling and drug-likeness assessment are crucial steps in the early stages of drug discovery to evaluate the pharmacokinetic properties and potential liabilities of drug candidates. For this compound and its derivatives, these computational predictions help in prioritizing compounds with favorable drug-like properties for further development.
Various computational models and software are used to predict a range of ADME properties, including:
Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate potential are predicted.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are commonly performed.
Metabolism: The potential for inhibition or induction of cytochrome P450 (CYP) enzymes is assessed to predict drug-drug interactions.
Excretion: Properties related to the elimination of the compound from the body are estimated.
Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which provides a set of guidelines for the oral bioavailability of a compound. Studies on thieno[3,2-d]pyrimidine derivatives have shown that these compounds generally exhibit favorable pharmacokinetic properties and drug-likeness. For example, in a study of novel thieno[3,2-d]pyrimidine derivatives, the calculation of physicochemical properties and pharmacokinetic parameters suggested high intestinal absorption and drug-likeness theaspd.com.
The following table provides a summary of predicted ADME and drug-likeness properties for a series of thieno[3,2-d]pyrimidine derivatives from a representative study.
| Compound Series | Lipinski's Rule of Five | Predicted Intestinal Absorption | Key ADME Findings |
| Thieno[3,2-d]pyrimidine derivatives | Generally compliant | High | Favorable pharmacokinetic profiles suggesting good oral bioavailability theaspd.com. |
| 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines | Compliant | High | The compounds were predicted to have good drug-likeness and intestinal absorption mdpi.com. |
Virtual Screening and Library Design for Novel this compound Derivatives
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, combined with library design, allows for the efficient exploration of chemical space and the discovery of novel hits with desired biological activity.
For the this compound scaffold, virtual screening can be employed to identify novel derivatives with potential activity against a specific target. This can be done through either ligand-based or structure-based virtual screening.
Structure-Based Virtual Screening (SBVS): This method involves docking a large library of compounds into the 3D structure of a biological target. The compounds are then ranked based on their predicted binding affinity, and the top-ranking hits are selected for experimental testing.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of known active compounds to identify new molecules with similar properties.
Combinatorial virtual screening approaches have been successfully used to discover novel thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors dergipark.org.tr. This involves the in silico generation of a large library of derivatives by combining different building blocks, followed by virtual screening to identify the most promising candidates. This strategy led to the identification of potent antiproliferative compounds dergipark.org.tr.
The design of focused libraries of this compound derivatives can also be guided by the insights gained from other computational methods, such as QSAR and molecular docking. By incorporating favorable structural features and physicochemical properties, these libraries can be enriched with compounds that have a higher probability of being active.
Future Directions and Advanced Research Perspectives for 2,4 Dimethoxythieno 3,2 D Pyrimidine
Development of Advanced Rational Design Principles for Enhanced Selectivity and Potency
The future development of 2,4-Dimethoxythieno[3,2-d]pyrimidine derivatives will heavily rely on sophisticated rational design principles to optimize their interaction with biological targets. Structure-Activity Relationship (SAR) studies have been crucial in identifying the key structural motifs that govern the activity of thienopyrimidine compounds. nih.gov For instance, modifications at the C2 and C4 positions, where the methoxy (B1213986) groups reside in the parent compound, are critical for modulating potency and selectivity.
Future rational design will move beyond traditional SAR by integrating computational tools like molecular docking and dynamic simulations. These methods can elucidate the precise binding modes of derivatives within the active sites of target proteins, such as kinases. For example, in designing inhibitors for targets like PI3K and mTOR, studies have shown that specific substitutions on the thieno[3,2-d]pyrimidine (B1254671) core are essential for achieving high potency and selectivity. rsc.org Advanced design principles will focus on creating derivatives that form optimal hydrogen bonds, hydrophobic interactions, and π-π stacking with target residues, thereby enhancing binding affinity and minimizing off-target effects.
A key objective will be the design of isoform-selective inhibitors. Many targets, such as PI3K, exist as multiple isoforms, and isoform-selective inhibition is crucial for reducing toxicity and improving therapeutic outcomes. By leveraging high-resolution crystal structures of target proteins, researchers can design modifications to the this compound scaffold that exploit subtle differences in the active sites of various isoforms.
| Position of Substitution | General Moiety/Modification | Impact on Biological Activity | Target Class Example |
|---|---|---|---|
| C2-Position | Amino-pyrimidine | Optimal fragment for potent PI3Kα/mTOR inhibition | Kinases (PI3K/mTOR) |
| C4-Position | Secondary amines, Aryl ethers | Modulates selectivity and potency; crucial for antiplasmodial and h-NTPDase activity | Antiparasitics, Ectonucleotidases |
| C6-Position | Aryl hydrazide | Significantly enhances inhibitory activity against PI3Kα | Kinases (PI3K) |
| C7-Position | Aryl groups (via Suzuki coupling) | Contributes to selective inhibition of h-NTPDase isoforms | Ectonucleotidases |
Exploration of Novel Biological Targets Beyond Current Paradigms
While thieno[3,2-d]pyrimidines are well-known as kinase inhibitors, a significant future direction is the exploration of their activity against novel and unconventional biological targets. The structural versatility of this scaffold allows it to be adapted for a wide range of protein classes. Research has already begun to uncover activities beyond kinases, including inhibition of enzymes involved in metabolic diseases and purinergic signaling.
One promising area is the targeting of ectonucleotidases, such as human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Certain thieno[3,2-d]pyrimidine derivatives have demonstrated potent and selective inhibition of h-NTPDase isoforms, which are implicated in cancer, thrombosis, and inflammation. nih.gov Another novel target is Diacylglycerol Acyltransferase 1 (DGAT-1), an enzyme involved in triglyceride synthesis, making it a target for obesity and type 2 diabetes. nih.gov
Future screening programs should systematically test this compound libraries against a broad panel of targets, including G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets like bromodomains. For instance, bifunctional inhibitors targeting both PI3Kδ and the Bromodomain and Extra-Terminal (BET) proteins have been developed from the thieno[3,2-d]pyrimidine scaffold for treating lymphoma, demonstrating the potential for multi-target drug design. The exploration of such novel targets could open up entirely new therapeutic applications for this versatile chemical class.
| Biological Target | Therapeutic Area | Rationale for Targeting |
|---|---|---|
| h-NTPDases (1, 2, 3, 8) | Oncology, Inflammation, Thrombosis | Involved in purinergic signaling and immune response modulation. nih.gov |
| DGAT-1 | Metabolic Diseases (Obesity, Diabetes) | Key enzyme in triglyceride synthesis. nih.gov |
| GPR119 | Metabolic Diseases (Diabetes) | A GPCR involved in stimulating insulin (B600854) secretion. nih.gov |
| STAT3 | Inflammation, Oncology | Signal transducer and activator of transcription involved in cytokine signaling. jmb.or.kr |
| Bromodomain (BET) proteins | Oncology (Lymphoma) | Epigenetic readers that regulate gene transcription. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery and optimization of new thienopyrimidine derivatives. These computational tools can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis, thereby accelerating the drug discovery pipeline.
In the context of this compound, AI/ML can be applied in several key areas:
Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel targets for which the thienopyrimidine scaffold might be suitable.
De Novo Drug Design: Generative AI models can design novel thienopyrimidine derivatives with optimized properties. By learning from existing chemical and biological data, these models can propose structures with high predicted potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds. This allows for the rapid in silico screening of large virtual libraries derived from the this compound core, prioritizing the synthesis of only the most promising candidates. This significantly reduces the time and cost associated with lead discovery.
The integration of AI will create a feedback loop where experimental data from newly synthesized compounds are used to refine and improve the predictive power of the ML models, leading to increasingly efficient discovery cycles.
Innovations in Asymmetric Synthesis for Stereoselective Production
Many biologically active molecules are chiral, and their different stereoisomers often exhibit distinct pharmacological and toxicological properties. While research on thieno[3,2-d]pyrimidines has largely focused on achiral molecules, the introduction of chiral centers into the scaffold represents a critical frontier for creating novel chemical entities with improved therapeutic profiles.
Future research must focus on developing innovative asymmetric synthesis methodologies to produce stereochemically pure derivatives of this compound. This could involve:
Chiral Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of key bond-forming reactions used to build or functionalize the thienopyrimidine core.
Substrate-Controlled Synthesis: Using chiral starting materials or auxiliaries to direct the stereoselective formation of new chiral centers.
Enzymatic Resolutions: Utilizing enzymes for the kinetic resolution of racemic mixtures of chiral thienopyrimidine intermediates or final products.
The ability to selectively produce a single enantiomer or diastereomer will be essential for dissecting the specific interactions of each isomer with its biological target, leading to compounds with higher potency and a cleaner safety profile by eliminating inactive or potentially toxic isomers.
Application of Prodrug and Bioconjugation Strategies
To overcome challenges related to bioavailability, solubility, and off-target toxicity, future research should explore the application of prodrug and bioconjugation strategies to thieno[3,2-d]pyrimidine derivatives.
Prodrug Strategies: A prodrug is an inactive or less active compound that is metabolized in vivo to the active parent drug. Designing a prodrug of a potent thienopyrimidine derivative could enhance its oral absorption, improve its solubility, or enable it to cross specific biological barriers like the blood-brain barrier. For example, ester or carbamate (B1207046) functionalities could be temporarily attached to the molecule, designed to be cleaved by specific enzymes at the desired site of action.
Bioconjugation Strategies: Bioconjugation involves linking the thienopyrimidine drug to a larger biomolecule, such as an antibody, peptide, or polymer. This approach can be used for targeted drug delivery, where the guiding molecule directs the drug specifically to diseased cells or tissues, such as a tumor. This strategy, often employed in antibody-drug conjugates (ADCs), can dramatically increase the therapeutic index of a potent cytotoxic agent by minimizing its exposure to healthy tissues. Applying this to a highly potent thienopyrimidine anticancer agent could lead to more effective and less toxic cancer therapies.
Q & A
Q. What are the common synthetic routes for 2,4-Dimethoxythieno[3,2-d]pyrimidine?
The synthesis typically begins with a dichlorinated precursor, such as 2,4-dichlorothieno[3,2-d]pyrimidine. Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in methanol or dimethylformamide (DMF). For example, refluxing the dichloro derivative with excess methoxide under anhydrous conditions achieves substitution at the 2- and 4-positions . Intermediate purification steps often involve column chromatography or recrystallization.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H and ¹³C NMR : To confirm substitution patterns and distinguish between thieno[2,3-d] and thieno[3,2-d] isomers. For instance, thieno[3,2-d]pyrimidine exhibits distinct proton coupling patterns in DMSO-d₆ (δ 8.5–9.5 ppm for pyrimidine protons) compared to thieno[2,3-d] analogs .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
- IR Spectroscopy : Identifies functional groups like C-O-C stretching (~1250 cm⁻¹) from methoxy substituents .
Q. How stable is this compound under typical reaction conditions?
The compound is stable in polar aprotic solvents (e.g., DMF, DMSO) but may undergo hydrolysis under strongly acidic or basic conditions. Methoxy groups are resistant to nucleophilic displacement unless exposed to harsh reagents like HI or BBr₃. Thermal stability is moderate, with decomposition observed above 200°C .
Advanced Research Questions
Q. How does the substitution pattern on the thieno[3,2-d]pyrimidine scaffold influence kinase inhibition (e.g., EGFR, JAK)?
Substituents at the 2- and 4-positions significantly impact binding affinity. Chloro groups (electron-withdrawing) enhance electrophilicity, favoring covalent interactions with kinase active sites, while methoxy groups (electron-donating) may improve solubility but reduce direct binding. For example, 2,4-dichloro derivatives show potent EGFR inhibition (IC₅₀ < 100 nM), whereas dimethoxy analogs require additional hydrophobic substituents to maintain activity .
Q. What strategies resolve contradictions in reported biological activities of thieno[3,2-d]pyrimidine derivatives?
Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources) or compound purity. To address this:
Q. Can computational methods guide the design of thieno[3,2-d]pyrimidine derivatives with improved selectivity?
Yes. Molecular docking and molecular dynamics simulations predict binding modes to kinases like JAK2 or EGFR. Quantum mechanical calculations (e.g., DFT) optimize substituent electronic profiles, while QSAR models correlate structural features (e.g., Hammett σ values) with inhibitory potency. For instance, introducing electron-deficient substituents at the 6-position enhances selectivity for JAK3 over JAK1 .
Methodological Considerations
Q. How to optimize reaction yields for introducing methoxy groups on the thieno[3,2-d]pyrimidine core?
Q. What are the challenges in scaling up this compound synthesis?
Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
